molecular formula C15H19NO9 B15192186 3-Methoxyacetaminophen glucuronide CAS No. 52092-55-4

3-Methoxyacetaminophen glucuronide

Cat. No.: B15192186
CAS No.: 52092-55-4
M. Wt: 357.31 g/mol
InChI Key: XLGYMPUDHJPLNR-DKBOKBLXSA-N
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Description

3-Methoxyacetaminophen glucuronide is a metabolite of acetaminophen (commonly known as paracetamol). It is formed through the glucuronidation process, where 3-methoxyacetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and toxicology studies as it helps in understanding the metabolism and excretion of acetaminophen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyacetaminophen glucuronide involves the glucuronidation of 3-methoxyacetaminophen. One method includes the use of sulfur trioxide pyridine complex in pyridine at 40°C for 3 hours . This reaction results in the formation of the glucuronide conjugate.

Industrial Production Methods

Industrial production of this compound typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity in producing the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyacetaminophen glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions increase the compound’s water solubility, facilitating its excretion.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are this compound and 3-methoxyacetaminophen sulfate .

Mechanism of Action

The mechanism of action of 3-methoxyacetaminophen glucuronide involves its formation through the glucuronidation of 3-methoxyacetaminophen by UGT enzymes. This process increases the compound’s water solubility, facilitating its excretion through the kidneys . The glucuronide conjugate is excreted by transporters in the hepatocyte membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyacetaminophen glucuronide
  • 3-Methoxyacetaminophen sulfate
  • Acetaminophen glucuronide

Uniqueness

3-Methoxyacetaminophen glucuronide is unique due to its specific formation from 3-methoxyacetaminophen, which involves methylation by catechol-O-methyltransferase (COMT) followed by glucuronidation . This distinguishes it from other acetaminophen metabolites that do not undergo the same methylation step.

Properties

CAS No.

52092-55-4

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

XLGYMPUDHJPLNR-DKBOKBLXSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC

Origin of Product

United States

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